

A Spectroscopic Guide to Oxamide and Its N-Methylated Derivatives

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Compound of Interest

Compound Name: Oxamide

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For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of molecular scaffolds is paramount. **Oxamide** and its derivatives are prevalent motifs in medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic characteristics of **oxamide**, N-methyloxamide, and N,N'-dimethyloxamide, supported by experimental data and detailed protocols.

This publication offers a direct comparison of key spectroscopic data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented facilitates the identification and characterization of these fundamental structures, providing a valuable resource for synthetic chemists and analytical scientists.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of **oxamide** and its N-methylated derivatives. These values are indicative and may vary slightly based on experimental conditions such as solvent and concentration.

Spectroscopic Technique	Oxamide (H ₂ NCOCONH ₂)	N-Methyloxamide (CH ₃ NHCOCONH ₂)	N,N'-Dimethyloxamide (CH ₃ NHCOCONHC H ₃)
IR (cm ⁻¹)	~3370 (N-H str), ~1650 (C=O str, Amide I), ~1610 (N-H bend, Amide II)[1][2]	~3300 (N-H str), ~1640 (C=O str, Amide I), ~1560 (N-H bend, Amide II)	~3315 (N-H str), ~1638 (C=O str, Amide I), ~1531 (N-H bend, Amide II)[3]
Raman (cm ⁻¹)	~1660 (C=O str), ~1050 (C-C str)[1]	Not readily available	~2945 (C-H str), ~1644 (C=O str), ~1181 (C-N str)[3][4]
¹ H NMR (ppm)	~7.8 (s, NH ₂)	~8.0 (br s, NH), ~7.5 (br s, NH ₂), 2.8 (d, CH ₃)	~8.1 (br s, NH), 2.7 (d, CH ₃)[3]
¹³ C NMR (ppm)	~162	~161 (C=O), ~159 (C=O), ~26 (CH ₃)	~161.5 (C=O), ~25.8 (CH ₃)[3][5]
UV-Vis λ _{max} (nm)	Below 200	~200-220	~200-220

Note:str = stretching, bend = bending, s = singlet, d = doublet, br s = broad singlet. NMR data is typically recorded in DMSO-d₆. UV-Vis data is for non-conjugated amide systems.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy

- Place a small amount of the solid sample onto a microscope slide or into a capillary tube.
- Position the sample under the objective of the Raman microscope.
- Focus the laser onto the sample. The laser wavelength (e.g., 532 nm or 785 nm) and power should be selected to avoid sample degradation.
- Acquire the Raman spectrum, setting an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio. The typical spectral range is 4000-200 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

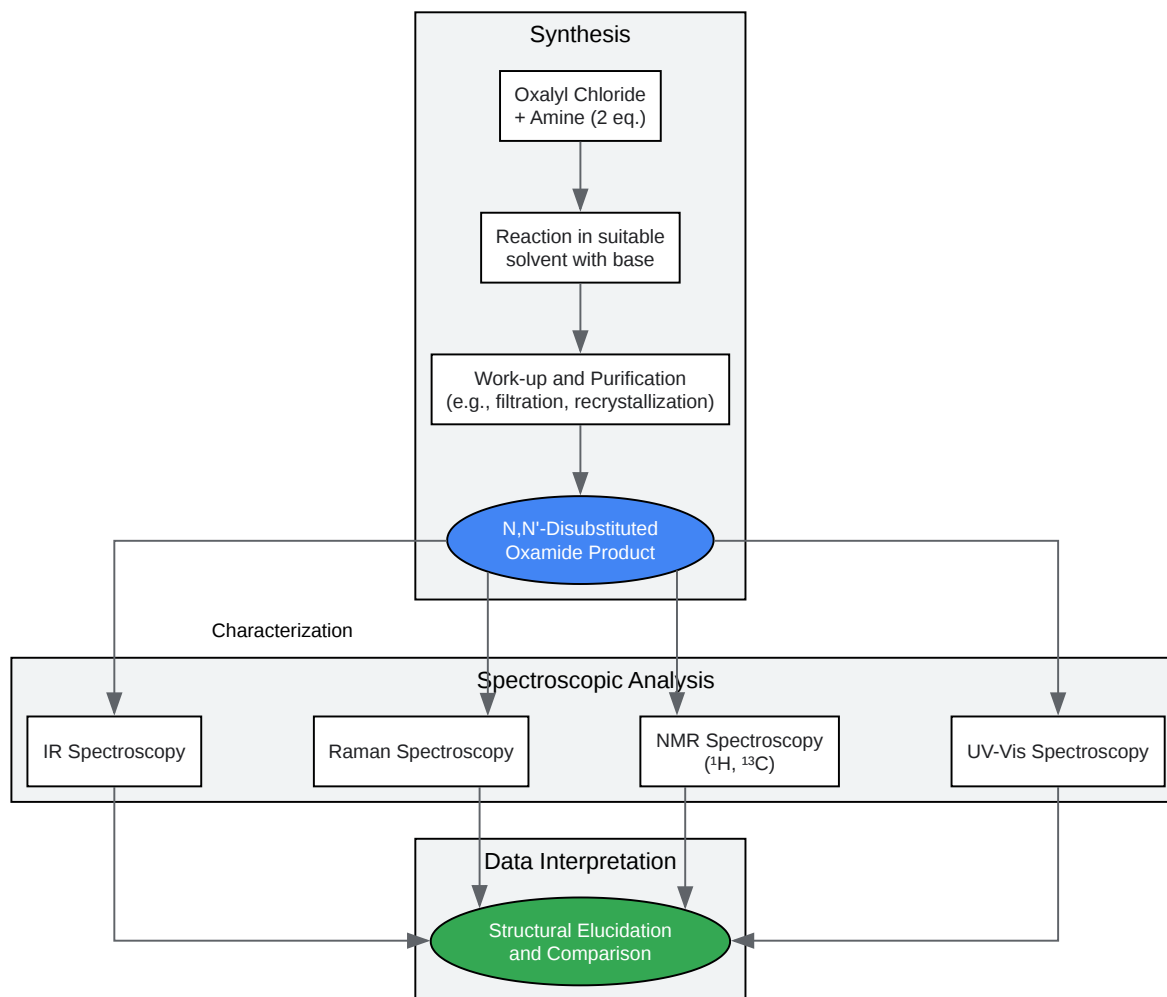
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).
- Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
- Rinse the cuvette with the sample solution before filling it with the sample solution.
- Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a disubstituted **oxamide** derivative.

General Workflow for Synthesis and Spectroscopic Analysis of N,N'-Disubstituted Oxamides

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Caption: General workflow for the synthesis and spectroscopic analysis of N,N'-disubstituted oxamides.

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